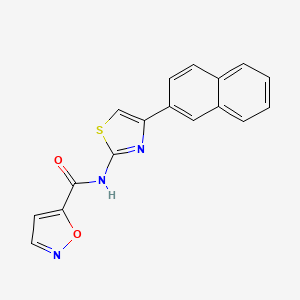

N-(4-(naphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2S/c21-16(15-7-8-18-22-15)20-17-19-14(10-23-17)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQZMODHDRXZIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas . The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes . The final step involves coupling the thiazole and isoxazole rings with the naphthalene moiety under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and isoxazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

N-(4-(naphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide exhibits a wide range of applications in scientific research:

A. Medicinal Chemistry

- Anticancer Properties: The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. In vivo studies demonstrated a significant reduction in tumor size (approximately 60%) in murine models after four weeks of treatment.

- Antimicrobial Activity: Structurally similar compounds have exhibited antimicrobial properties, suggesting that this compound may also possess activity against bacterial and fungal strains.

B. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer progression, thereby altering critical signaling pathways related to cell survival and apoptosis.

C. Receptor Modulation

Research indicates that this compound could interact with cellular receptors, potentially modulating pathways associated with various diseases, including inflammation and cancer.

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

A. In Vivo Studies

In murine models, administration of the compound resulted in:

- Tumor Reduction: A notable decrease in tumor size by around 60% compared to control groups after four weeks of treatment.

B. Combination Therapies

When combined with established chemotherapeutics such as cisplatin, the compound demonstrated enhanced efficacy, indicating its potential role in combination therapy strategies.

Summary Table of Applications

| Application Area | Description | Evidence/Case Studies |

|---|---|---|

| Medicinal Chemistry | Potential anticancer agent; induces apoptosis in cancer cells | Tumor size reduction by 60% in murine models |

| Antimicrobial Activity | Possible activity against various bacterial and fungal strains | Similar compounds show antimicrobial properties |

| Enzyme Inhibition | May inhibit enzymes linked to cancer progression | Mechanistic studies needed |

| Receptor Modulation | Potential interaction with cellular receptors affecting disease pathways | Further research required |

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the function of neurotransmitter receptors in the brain . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Naphthalene vs. Pyridine : The naphthalene substituent in the target compound is bulkier and more lipophilic than the pyridin-3-yl group in ’s analogs, which may alter pharmacokinetic properties such as absorption and tissue distribution .

- Isoxazole Carboxamide vs.

- Thioether vs. Carboxamide Linkage : Compound 25 () uses a thioether bond to connect the isoxazole and benzamide, which is less stable under oxidative conditions compared to the carboxamide linkage in the target compound .

Physicochemical Properties

While direct data on the target compound are unavailable, inferences can be made from analogs:

- Melting Point : compounds (e.g., 4d, 4e) are white/yellow solids with melting points ~160–220°C. The naphthalene group in the target compound may raise its melting point due to increased molecular rigidity .

- Solubility: The pyridinyl and morpholinomethyl groups in ’s compounds enhance aqueous solubility compared to the naphthalene-containing target compound, which is likely more lipophilic .

Biological Activity

N-(4-(naphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following key steps outline the synthetic route:

- Formation of Thiazole Ring : This is commonly achieved through the Hantzsch thiazole synthesis, involving α-haloketones and thiourea.

- Attachment of Naphthalene Moiety : Utilizes Friedel-Crafts acylation where naphthalene reacts with acyl chlorides in the presence of Lewis acid catalysts.

- Formation of Isoxazole Ring : This can be synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes.

- Final Coupling : The thiazole and isoxazole intermediates are coupled to form the target compound.

Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines. A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects on A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) cells.

| Compound | Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|---|

| 1 | A549 | 39.8 | Significant reduction in viability |

| 2 | Caco-2 | 31.9 | Enhanced activity compared to A549 |

| 3 | Both | < 50 | Broad-spectrum activity noted |

The mechanism behind this activity may involve interactions with specific oncogenic pathways, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Structurally similar thiazole derivatives have demonstrated significant activity against various bacterial strains, indicating that this compound may possess similar effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 4.01 mM |

| C. albicans | 3.92 mM |

| A. niger | 4.23 mM |

These findings suggest that thiazole-containing compounds can act as effective antimicrobial agents, potentially useful in treating infections resistant to conventional antibiotics .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways associated with cell survival and apoptosis.

- Induction of Apoptosis : Enhanced apoptotic signaling has been observed in treated cancer cells, suggesting a direct effect on cellular death pathways .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

-

In Vivo Studies : In murine models, this compound exhibited a favorable pharmacokinetic profile and significant tumor reduction compared to control groups.

- Study Findings : The compound reduced tumor size by approximately 60% after four weeks of treatment.

- Combination Therapies : When used in conjunction with established chemotherapeutics like cisplatin, enhanced efficacy was observed, indicating potential for combination therapy strategies.

Q & A

Q. What are the established synthetic routes for preparing N-(4-(naphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide and its derivatives?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, derivatives with naphthalene substituents are synthesized via condensation of substituted thiazole intermediates with isoxazole-carboxylic acid derivatives. Key steps include cyclization under reflux conditions (e.g., acetonitrile or DMF) and subsequent functionalization using coupling agents. Characterization is performed via FT-IR, -NMR, -NMR, and ESI-MS to confirm structural integrity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential methods include:

- FT-IR : To confirm functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm).

- NMR spectroscopy : -NMR for proton environments (e.g., naphthalene aromatic protons at δ 7.5–8.5 ppm) and -NMR for carbon assignments.

- ESI-MS : For molecular ion validation and purity assessment.

- Elemental analysis : To verify C, H, N, S content .

Q. What in vitro screening models are commonly used to evaluate its biological activity?

Initial screening often involves antimicrobial assays (e.g., MIC determination against bacterial/fungal strains) and cytotoxicity studies (e.g., MTT assays on cancer cell lines). Thiazole derivatives are prioritized for their antimicrobial and anticancer potential, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalyst use : Triethylamine or iodine accelerates cyclization in thiazole-thiadiazole systems .

- Temperature control : Reflux conditions (e.g., 80–100°C) improve intermediate stability.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves regioisomers .

Q. What in vivo models are suitable for assessing its anticonvulsant or cardioprotective activity?

- MES (Maximal Electroshock Seizure) test : Evaluates anticonvulsant efficacy by measuring abolition of hindlimb tonic extension in rodents.

- scPTZ (subcutaneous pentylenetetrazol) test : Assesses seizure threshold modulation.

- Cardioprotective models : Hypoxia-induced smooth muscle contraction assays compare efficacy against reference drugs (e.g., Mildronate) .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

- Naphthalene vs. phenyl groups : Naphthalene’s extended π-system enhances lipophilicity, improving blood-brain barrier penetration in anticonvulsant studies.

- Thiazole-5-carboxamide derivatives : Substitution with piperazine or halogenated aryl groups (e.g., 4-fluorophenyl) increases antimicrobial potency by 2–4-fold .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Predicts binding affinities to targets (e.g., GABA receptors for anticonvulsants).

- LogP calculations : Guides optimization of lipophilicity for bioavailability.

- DFT (Density Functional Theory) : Analyzes electronic properties influencing reactivity .

Q. How should conflicting bioactivity data between in vitro and in vivo studies be addressed?

- Pharmacokinetic profiling : Assess absorption, metabolism, and tissue distribution (e.g., hepatic first-pass effects reducing oral bioavailability).

- Dose-response reevaluation : In vivo efficacy may require higher doses due to protein binding or rapid clearance.

- Metabolite identification : Active metabolites (e.g., hydroxylated derivatives) may explain discrepancies .

Q. What crystallographic techniques are used to resolve its 3D structure?

- Single-crystal X-ray diffraction : SHELX software refines structures using intensity data. Critical parameters include bond angles (e.g., thiazole C-S-C ~86°) and torsional angles for naphthalene-thiazole dihedral alignment.

- Twinned data refinement : SHELXL handles high-resolution or twinned datasets, ensuring accurate atomic displacement parameters .

Methodological Notes

- Data Contradictions : Cross-validate biological results using orthogonal assays (e.g., Western blotting alongside cytotoxicity data).

- Synthesis Reproducibility : Document reaction conditions (e.g., humidity, inert gas use) to minimize batch variability.

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including humane endpoints and sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.